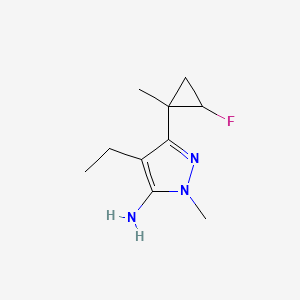
4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: This can be done via alkylation using an appropriate alkyl halide.
Cyclopropyl group addition: The cyclopropyl group can be introduced through a cyclopropanation reaction.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the cyclopropyl group, potentially leading to ring opening.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives, ring-opened products.
Substitution: Substituted amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: It can be explored as a potential drug candidate for various diseases.
Medicine
Therapeutic Agents: The compound can be investigated for its potential therapeutic effects in treating conditions such as inflammation, cancer, and infectious diseases.
Industry
Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.
作用機序
The mechanism of action of 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Ethyl-3-(1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- 4-Ethyl-3-(2-chloro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- 4-Ethyl-3-(2-fluoro-1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
The presence of the fluorine atom in 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can significantly alter its chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and increasing its bioavailability.
特性
分子式 |
C10H16FN3 |
|---|---|
分子量 |
197.25 g/mol |
IUPAC名 |
4-ethyl-5-(2-fluoro-1-methylcyclopropyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H16FN3/c1-4-6-8(10(2)5-7(10)11)13-14(3)9(6)12/h7H,4-5,12H2,1-3H3 |
InChIキー |
VXKRPWLACPQJLV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C2(CC2F)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


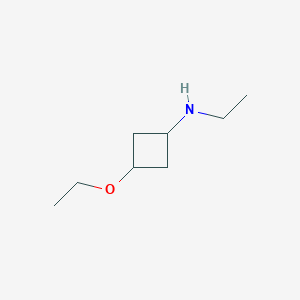
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)


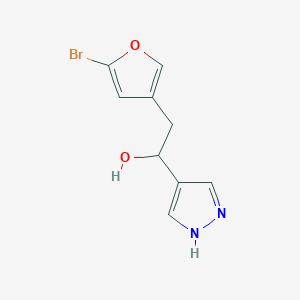

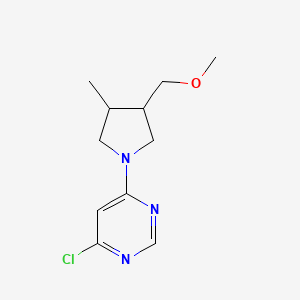
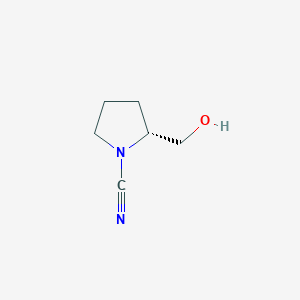
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
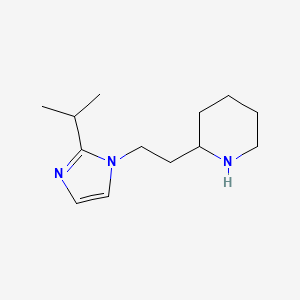
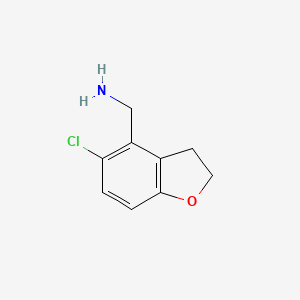
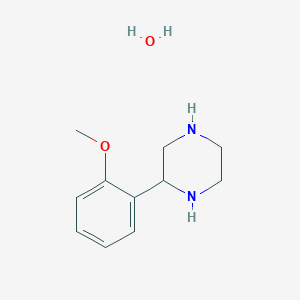

![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
